molecular formula C8H7FN2S B13290480 6-Fluoro-2-methyl-1,3-benzothiazol-4-amine

6-Fluoro-2-methyl-1,3-benzothiazol-4-amine

Cat. No.: B13290480
M. Wt: 182.22 g/mol
InChI Key: XNENUJJLVYPXSS-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1,3-benzothiazol-4-amine is a heterocyclic compound that belongs to the benzothiazole family It is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and an amine group at the 4th position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-1,3-benzothiazol-4-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-methylbenzothiazole with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

6-Fluoro-2-methyl-1,3-benzothiazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological molecules.

Comparison with Similar Compounds

  • 4-Chloro-6-fluoro-1,3-benzothiazol-2-amine
  • 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine
  • 2-Amino-6-methylbenzothiazole

Comparison: 6-Fluoro-2-methyl-1,3-benzothiazol-4-amine is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C8H7FN2S

Molecular Weight

182.22 g/mol

IUPAC Name

6-fluoro-2-methyl-1,3-benzothiazol-4-amine

InChI

InChI=1S/C8H7FN2S/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,10H2,1H3

InChI Key

XNENUJJLVYPXSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2S1)F)N

Origin of Product

United States

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